[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Description
[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure combining a fluorophenyl group, an azetidine ring, and a pyrazolopyrimidine moiety, making it an interesting subject for scientific research.
Properties
IUPAC Name |
[2-(4-fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-14-3-1-13(2-4-14)16-5-7-22(16)18(25)15-9-17-20-10-12(6-8-24)11-23(17)21-15/h1-4,9-11,16,24H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBPBNMCTUUDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC=C(C=C2)F)C(=O)C3=NN4C=C(C=NC4=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Construction of the Pyrazolopyrimidine Moiety: This can be synthesized through condensation reactions involving pyrazole and pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. This can lead to the discovery of new therapeutic agents.
Medicine
In medicine, this compound may be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in areas such as oncology or neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Chlorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- [2-(4-Methylphenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Uniqueness
Compared to similar compounds, [2-(4-Fluorophenyl)azetidin-1-yl]-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone stands out due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
